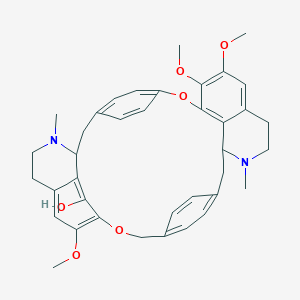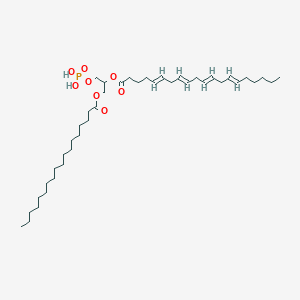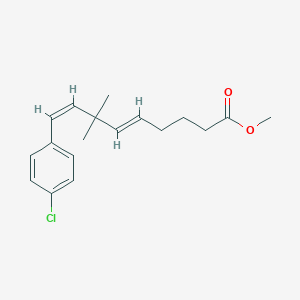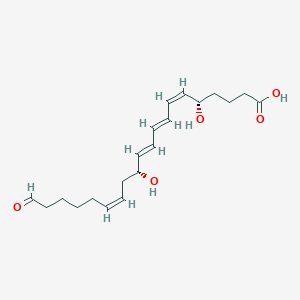
(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy-20-oxoicosa-6,8,10,14-tetraenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy-20-oxoicosa-6,8,10,14-tetraenoic acid, commonly known as 12-HETE, is a bioactive lipid that plays a crucial role in various physiological processes. It is a derivative of arachidonic acid, which is a polyunsaturated fatty acid that is present in the cell membrane of animals. 12-HETE is produced by the action of lipoxygenase enzymes on arachidonic acid, and it is involved in the regulation of inflammation, cell growth, and differentiation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Identification : Kitamura et al. (1988) synthesized and identified derivatives of leukotriene A4, leading to the production of diastereomers including (5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy-20-oxoicosa-6,8,10,14-tetraenoic acid. This research contributes to understanding the chemical synthesis and structural identification of related compounds (Kitamura et al., 1988).
Metabolic Pathways in Leukocytes : Borgeat and Samuelsson (1979) explored the metabolism of arachidonic acid in human polymorphonuclear leukocytes, leading to the formation of several metabolites including (5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy-20-oxoicosa-6,8,10,14-tetraenoic acid. Their work elucidates the role of arachidonic acid metabolism in leukocytes, which is crucial for understanding inflammatory processes (Borgeat & Samuelsson, 1979).
Role in Inflammation-Resolution : In the study of macrophage mediators by Serhan et al. (2009), the role of derivatives of docosahexaenoic acid in inflammation resolution was investigated, highlighting the importance of such compounds in tissue homeostasis and host defense (Serhan et al., 2009).
Lipoxygenase Pathway in Platelets and Lymphocytes : Lagarde et al. (1999) examined the 12-lipoxygenase activity and its relevance for platelet and lymphocyte functions. Understanding the role of this pathway is vital for deciphering the complex mechanisms of immune response and inflammation (Lagarde et al., 1999).
Biosynthesis of Lipoxin Intermediates : Perry et al. (2020) studied the role of human 15-lipoxygenase-2 in the biosynthesis of lipoxin intermediates, important for understanding the molecular pathways involved in inflammation and resolution processes (Perry et al., 2020).
Synthesis and Inhibitory Activities of Eicosanoid Compounds : Arai et al. (1983) investigated the synthesis and 5-lipoxygenase inhibitory activities of various eicosanoid compounds, including derivatives similar to the specified compound. This research is significant for understanding the potential therapeutic applications of these compounds in regulating inflammatory responses (Arai et al., 1983).
Eigenschaften
CAS-Nummer |
115609-68-2 |
|---|---|
Produktname |
(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy-20-oxoicosa-6,8,10,14-tetraenoic acid |
Molekularformel |
C10H11N3O |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy-20-oxoicosa-6,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H30O5/c21-17-10-6-2-1-3-7-12-18(22)13-8-4-5-9-14-19(23)15-11-16-20(24)25/h3-5,7-9,13-14,17-19,22-23H,1-2,6,10-12,15-16H2,(H,24,25)/b5-4+,7-3-,13-8+,14-9-/t18-,19-/m1/s1 |
InChI-Schlüssel |
LVLQYGYNBVIONY-PSPARDEHSA-N |
Isomerische SMILES |
C(CCC=O)C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O |
SMILES |
C(CCC=O)CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O |
Kanonische SMILES |
C(CCC=O)CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O |
Physikalische Beschreibung |
Solid |
Synonyme |
20-aldehyde leukotriene B4 20-oxoleukotriene B4 leukotriene B4-20-aldehyde LTB4-20-aldehyde |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



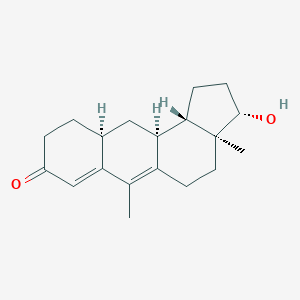
![[2,13-Dioxo-16-(2-phenylacetyl)oxy-8-oxa-22,23,24,25-tetrathia-3,14-diazahexacyclo[10.9.4.01,14.03,12.04,10.015,20]pentacosa-6,9,17,19-tetraen-5-yl] 2-hydroxy-2-phenylacetate](/img/structure/B218746.png)
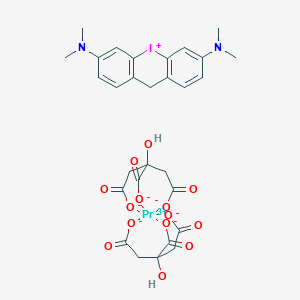
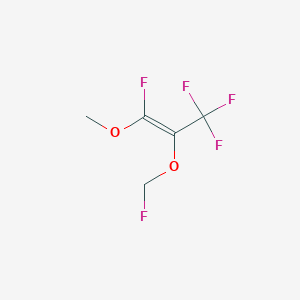
![(8S,9S,10R,14S,17S)-17-acetyl-10-methyl-13-prop-2-enyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B218869.png)




